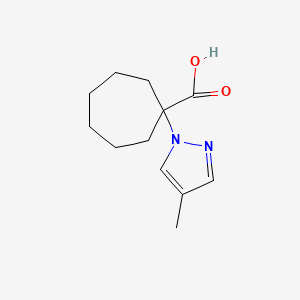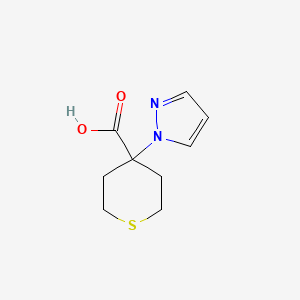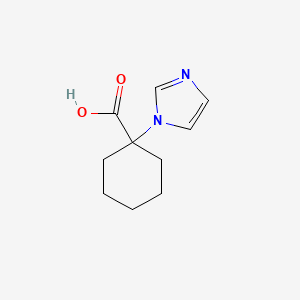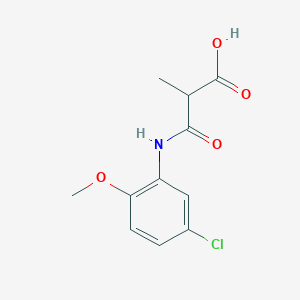
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory formation. CPCCOEt has been extensively investigated for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Mécanisme D'action
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid selectively binds to the orthosteric site of mGluR1 and prevents the activation of the receptor by its endogenous ligand glutamate. This leads to the inhibition of downstream signaling pathways, including the activation of phospholipase C and the release of intracellular Ca2+. The blockade of mGluR1 by this compound results in the modulation of synaptic transmission and plasticity, which underlies its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the central nervous system. For example, this compound has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine. This compound has also been shown to affect the expression of various genes and proteins involved in synaptic plasticity, neuroprotection, and inflammation. These effects suggest that this compound has the potential to modulate the pathophysiology of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid in lab experiments is its high selectivity for mGluR1. This allows for the specific modulation of the receptor without affecting other glutamate receptors. Another advantage is its stability and solubility, which makes it easy to handle and administer. However, one of the limitations of this compound is its relatively low potency compared to other mGluR1 antagonists. This may require higher concentrations of this compound to achieve the desired effects, which may increase the risk of off-target effects.
Orientations Futures
For research on 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid include investigating its potential therapeutic applications, exploring its mechanisms of action, and developing more potent and selective mGluR1 antagonists.
Méthodes De Synthèse
The synthesis of 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid involves the condensation of 4-methylpyrazole-1-carboxylic acid with cycloheptanone followed by esterification with ethanol. The final product is obtained after purification by column chromatography. The yield of this compound is typically around 50% to 60%.
Applications De Recherche Scientifique
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, this compound has been shown to block the excitotoxicity induced by the activation of mGluR1 in the hippocampal neurons, which is implicated in the pathogenesis of Alzheimer's disease. This compound has also been used to study the involvement of mGluR1 in the regulation of dopamine release in the striatum, which is relevant to Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-methylpyrazol-1-yl)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10-8-13-14(9-10)12(11(15)16)6-4-2-3-5-7-12/h8-9H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTJQGSZVGOWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2(CCCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Chlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7628237.png)
![3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol](/img/structure/B7628238.png)
![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)




![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)

